
4-Methyl-2-(4-phenoxybenzoyl)pyridine
Übersicht
Beschreibung
4-Methyl-2-(4-phenoxybenzoyl)pyridine is a chemical compound with the molecular formula C19H15NO2 . It has a molecular weight of 289.33 . The IUPAC name for this compound is (4-methyl-2-pyridinyl)(4-phenoxyphenyl)methanone .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-(4-phenoxybenzoyl)pyridine consists of a pyridine ring attached to a phenoxybenzoyl group . The InChI code for this compound is 1S/C19H15NO2/c1-14-11-12-20-18(13-14)19(21)15-7-9-17(10-8-15)22-16-5-3-2-4-6-16/h2-13H,1H3 .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Methyl-2-(4-phenoxybenzoyl)pyridine include a molecular weight of 289.33 . Unfortunately, other specific properties such as melting point, boiling point, and density were not available in the sources I found.Wissenschaftliche Forschungsanwendungen
1. Synthesis and Characterization of Novel Polyimides
A study by Wang et al. (2006) involved the synthesis of a novel pyridine-containing aromatic dianhydride monomer, similar in structure to 4-Methyl-2-(4-phenoxybenzoyl)pyridine. This monomer was used to prepare new polyimides with pyridine moieties, which exhibited good thermal stability, mechanical properties, and low dielectric constants, indicating potential applications in materials science (Wang et al., 2006).
2. Heterocyclic Pyridine-based Liquid Crystals
Ong et al. (2018) synthesized a series of new liquid crystals containing heterocyclic (pyridine) structures. These materials displayed varied mesomorphic properties, including nematic and smectic A phases, suggesting their applicability in the field of liquid crystal technology (Ong et al., 2018).
3. Corrosion Inhibition in Metals
Research by Sudheer & Quraishi (2015) explored the corrosion inhibition effect of aryl pyrazolo pyridine derivatives on copper in hydrochloric acid systems. Their findings indicate potential applications in protecting metals from corrosion, especially in industrial settings (Sudheer & Quraishi, 2015).
4. Anticancer Potential
Kwon et al. (2015) synthesized novel terpyridine-skeleton molecules and evaluated their biological activities. Compounds containing pyridine moieties showed significant inhibition of tumor growth, suggesting potential applications in cancer therapy (Kwon et al., 2015).
5. Novel Fluorescent Polyimides
Huang et al. (2012) synthesized novel pyridine-containing polyimides that exhibited high solubility, excellent thermal stability, and strong fluorescence intensity. These properties suggest their use in high-performance materials and possibly in optical applications (Huang et al., 2012).
Eigenschaften
IUPAC Name |
(4-methylpyridin-2-yl)-(4-phenoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c1-14-11-12-20-18(13-14)19(21)15-7-9-17(10-8-15)22-16-5-3-2-4-6-16/h2-13H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGNNGCNTJVQFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)C(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001236101 | |
| Record name | (4-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-(4-phenoxybenzoyl)pyridine | |
CAS RN |
1187163-91-2 | |
| Record name | (4-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methyl-2-pyridinyl)(4-phenoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001236101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






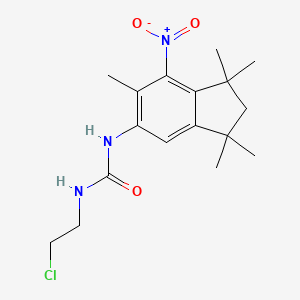
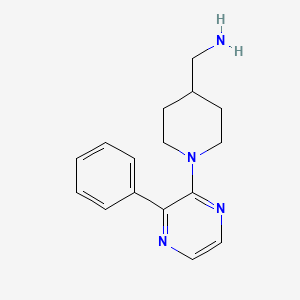
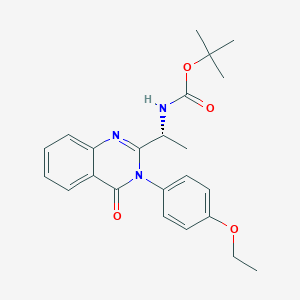


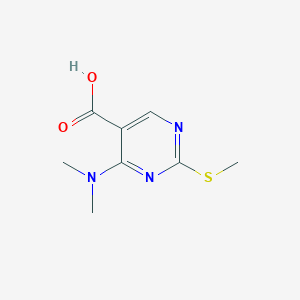


![3-(Phenylsulfonyl)-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1421672.png)
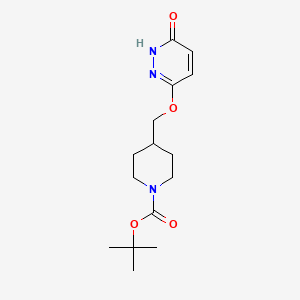
![2-[(Cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid](/img/structure/B1421675.png)